molecular formula C10H11Cl3O B11943750 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 90920-19-7

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B11943750
CAS No.: 90920-19-7
M. Wt: 253.5 g/mol
InChI Key: ACUGWBQJVJTCAG-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H11Cl3O It is known for its unique structure, which includes a trichloromethyl group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one typically involves the introduction of the trichloromethyl group to a cyclohexadienone precursor. One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This process involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reaction conditions include the use of specific electrolytes and controlled voltage to achieve the desired reduction.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the electrochemical reduction process, and ensuring the purity of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.

    Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.

Major Products Formed

Scientific Research Applications

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl and trichloromethyl groups on the cyclohexadienone ring

Properties

CAS No.

90920-19-7

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3

InChI Key

ACUGWBQJVJTCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C

Origin of Product

United States

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